2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide
Description
This compound features a triazolo[4,3-a]quinazolin core fused with a 1,2,4-triazole ring, substituted with a chlorine atom at position 7, a propyl group at position 4, and a keto group at position 3. The thioacetamide bridge (-S-CH2-C(=O)-NH-) connects the core to a 3-fluorophenyl moiety. The propyl group may enhance lipophilicity, while the fluorine atom on the phenyl ring could improve metabolic stability and binding affinity through electronic effects .
Properties
IUPAC Name |
2-[(7-chloro-5-oxo-4-propyl-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)sulfanyl]-N-(3-fluorophenyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClFN5O2S/c1-2-8-26-18(29)15-9-12(21)6-7-16(15)27-19(26)24-25-20(27)30-11-17(28)23-14-5-3-4-13(22)10-14/h3-7,9-10H,2,8,11H2,1H3,(H,23,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
COTQOIVWMGBPFH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C=CC(=C2)Cl)N3C1=NN=C3SCC(=O)NC4=CC(=CC=C4)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClFN5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
445.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
The compound 2-((7-chloro-5-oxo-4-propyl-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(3-fluorophenyl)acetamide is a hybrid molecule that incorporates a triazole and quinazoline scaffold. This structural combination suggests potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article reviews the biological activity of this compound based on existing literature.
Structure and Properties
The compound features a complex structure with multiple functional groups that may influence its biological activity. The presence of the triazole and quinazoline moieties is particularly noteworthy due to their established pharmacological properties.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of triazole derivatives. For instance, compounds with similar triazole structures have demonstrated significant antibacterial activity against a range of pathogens including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) for related compounds has been reported as low as 0.25 μg/mL, indicating potent activity against resistant strains like MRSA .
| Compound Type | MIC (μg/mL) | Target Pathogen |
|---|---|---|
| Triazole hybrid | 0.25 - 2 | Staphylococcus aureus |
| Ciprofloxacin-triazole | 0.046 - 3.11 | Various Gram-negative bacteria |
Anticancer Activity
The quinazoline derivatives have also shown promise in anticancer research. Compounds containing the quinazoline scaffold have been evaluated for their ability to inhibit cancer cell proliferation. For example, studies indicate that quinazoline-based compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific kinases involved in cell growth .
Case Studies
- Antibacterial Efficacy : A study conducted on synthesized clinafloxacin-triazole hybrids showed that certain derivatives exhibited superior antibacterial efficacy compared to traditional antibiotics like vancomycin and ciprofloxacin. The SAR (structure-activity relationship) analysis indicated that modifications on the phenyl ring significantly enhanced activity against resistant bacterial strains .
- Anticancer Potential : Another investigation focused on triazole derivatives revealed that specific substitutions on the quinazoline ring led to increased cytotoxicity against various cancer cell lines, suggesting a potential application in targeted cancer therapies .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have been shown to inhibit key enzymes involved in bacterial cell wall synthesis and cancer cell proliferation.
- Cell Membrane Disruption : The hydrophobic nature of the compound may allow it to disrupt bacterial membranes, leading to cell lysis.
Comparison with Similar Compounds
Target Compound vs. N-(3-Chloro-4-fluorophenyl)-2-{[3-(4-chlorophenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide (476484-68-1)
- Core Differences: The target compound’s triazoloquinazolin core incorporates a fused triazole ring, while 476484-68-1 uses a simpler dihydroquinazolinone scaffold.
- Substituent Effects : The target’s 3-fluorophenyl group offers a meta-substituted aromatic system, whereas 476484-68-1 has a 3-chloro-4-fluorophenyl group, introducing para-halogenation. This may alter steric and electronic interactions with target proteins.
- Thioacetamide Linkage : Both compounds retain this bridge, critical for hydrogen bonding and flexibility, but the target’s propyl group introduces greater lipophilicity compared to 476484-68-1’s unsubstituted alkyl chain .
Thiazole- and Pyrimidine-Based Acetamides
Target Compound vs. 2-Chloro-N-[4-(2,4,5-trimethylphenyl)-1,3-thiazol-2-yl]acetamide (733796-12-8)
- Functional Groups : Both compounds share a chloroacetamide moiety, but the target’s thioether (-S-) linkage may enhance oxidative stability compared to the direct acetamide bond in 733796-12-8 .
Tetrahydropyrimidine Derivatives
Target Compound vs. N-[6-Amino-1-(2-methylpropyl)-2,4-dioxo-1,2,3,4-tetrahydropyrimidin-5-yl]-N-butyl-2-chloroacetamide (561009-03-8)
- Core Flexibility : 561009-03-8’s tetrahydropyrimidine ring is more flexible than the rigid triazoloquinazolin system, possibly affecting target binding precision.
- Substituent Complexity : The target’s propyl and fluorophenyl groups contrast with 561009-03-8’s branched 2-methylpropyl and butyl chains, which may reduce solubility due to increased hydrophobicity.
- Bioactivity Implications: The amino and dioxo groups in 561009-03-8 suggest nucleophilic reactivity, whereas the target’s chloro and keto substituents favor electrophilic interactions .
Comparative Data Table
Research Findings and Implications
- Triazoloquinazolin vs. Quinazolinone: The fused triazole ring in the target compound likely enhances rigidity and aromatic stacking, improving selectivity for kinases compared to the more flexible dihydroquinazolinone in 476484-68-1 .
- Fluorine vs. Chlorine : The 3-fluorophenyl group in the target may reduce off-target toxicity compared to 476484-68-1’s dichlorophenyl system, as fluorine’s smaller size and higher electronegativity minimize metabolic degradation .
- Alkyl Chain Impact : The propyl group in the target balances lipophilicity and solubility better than the bulkier 2-methylpropyl or butyl chains in 561009-03-8, suggesting optimized bioavailability .
Q & A
Basic: What are the key structural features of this compound that influence its biological activity?
The compound’s activity is driven by its triazoloquinazoline core, which provides a planar heterocyclic scaffold for target binding. The 7-chloro substituent enhances lipophilicity and potential enzyme inhibition, while the 3-fluorophenyl acetamide moiety contributes to π-π stacking and hydrogen-bonding interactions with biological targets. The thioether linkage (-S-) between the triazoloquinazoline and acetamide groups improves metabolic stability compared to oxygen analogs . These features are common in bioactive triazoloquinazoline derivatives, which often target kinases or DNA repair enzymes .
Basic: What synthetic routes are commonly employed for preparing triazoloquinazoline derivatives like this compound?
Synthesis typically involves:
Formation of the triazoloquinazoline core via cyclocondensation of hydrazine derivatives with carbonyl-containing intermediates under reflux conditions (e.g., ethanol, 80°C) .
Introduction of the thioether group using thiourea or potassium thioacetate, followed by nucleophilic substitution with a bromoacetamide intermediate.
Coupling of the 3-fluorophenyl acetamide via amide bond formation, often employing EDCI/HOBt as coupling agents in anhydrous DMF .
Key challenges include controlling regioselectivity during cyclization and minimizing oxidation of the thioether group .
Advanced: How can reaction conditions be optimized to improve synthesis yield?
Use Design of Experiments (DoE) to systematically vary parameters like temperature, solvent polarity, and catalyst loading. For example:
- A central composite design can optimize cyclization step yield by testing temperatures (70–110°C) and solvent mixtures (DMF:H₂O ratios).
- Microwave-assisted synthesis (e.g., 100 W, 150°C, 20 min) may reduce reaction time and byproduct formation compared to conventional heating .
- Monitor reaction progress with HPLC or TLC to identify kinetic bottlenecks .
Advanced: How to resolve discrepancies in biological activity data between in vitro and in vivo studies?
Pharmacokinetic profiling : Assess bioavailability, plasma protein binding, and metabolic stability using LC-MS/MS. Poor in vivo activity may stem from rapid hepatic clearance of the thioether group .
Orthogonal assays : Compare enzyme inhibition (e.g., kinase assays) with cell-based viability tests to rule out off-target effects.
In silico modeling : Use molecular dynamics simulations to evaluate target binding under physiological conditions (e.g., solvation effects) .
Advanced: How to design SAR studies for the 3-fluorophenyl acetamide moiety?
Synthesize analogs with substituent variations (e.g., -Cl, -OCH₃, -CF₃) on the phenyl ring.
Test binding affinity via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .
Perform docking studies with target proteins (e.g., EGFR or PARP) to map electrostatic and hydrophobic interactions .
Corrogate activity data with Hammett substituent constants to quantify electronic effects .
Basic: Which spectroscopic techniques confirm the compound’s structure post-synthesis?
- ¹H/¹³C NMR : Verify regiochemistry of the triazoloquinazoline core (e.g., absence of undesired tautomers) and acetamide coupling .
- HRMS : Confirm molecular formula (e.g., [M+H]⁺ = 487.0824 for C₂₁H₁₆ClFN₅O₂S).
- IR Spectroscopy : Identify key functional groups (e.g., C=O stretch at ~1680 cm⁻¹, C-F stretch at ~1250 cm⁻¹) .
Basic: What safety precautions are recommended given limited toxicological data?
- Assume acute toxicity based on structural analogs (e.g., triazoloquinazolines with LD₅₀ > 500 mg/kg in rodents).
- Use PPE (gloves, goggles) and handle in a fume hood to avoid inhalation of fine particles.
- Refer to SDS guidelines for similar chlorinated/fluorinated compounds (e.g., waste disposal via incineration) .
Advanced: What statistical methods analyze dose-response data in enzyme assays?
-
Fit data to a four-parameter logistic (Hill) model using software like GraphPad Prism:
-
Apply ANOVA with Tukey’s post hoc test to compare IC₅₀ values across analogs.
-
Use principal component analysis (PCA) to identify structural correlates of potency .
Data Contradictions and Mitigation
- Contradiction : Some studies report triazoloquinazolines as kinase inhibitors, while others suggest DNA intercalation.
- Resolution : Perform target deconvolution using chemoproteomics or CRISPR-Cas9 knockout screens .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
